1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, an oxadiazole ring, and a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with piperazine derivatives.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in neurological pathways.
Pathways Involved: The compound can modulate neurotransmitter release or inhibit specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine: Lacks the ketone group, which may affect its biological activity.
1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-2-one: Contains a piperidine ring instead of piperazine, leading to different pharmacological properties.
Uniqueness
1-Benzyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-2-one is unique due to the combination of its structural features, which confer specific biological activities and make it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-benzyl-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13(2)17-18-15(23-19-17)11-20-8-9-21(16(22)12-20)10-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPNXLSPHZNJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.